(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
Description
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-methylbenzylidene group at the C2 position and an isobutyrate ester at C4. Aurones, a subclass of flavonoids, are known for their planar, conjugated structures, which enable interactions with biological targets such as tubulin. This compound’s structural features, including the (Z)-stereochemistry of the benzylidene moiety and the lipophilic isobutyrate group, are critical for its bioactivity, particularly in modulating tubulin dynamics and inhibiting cancer cell proliferation .
Properties
IUPAC Name |
[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)20(22)23-15-8-9-16-17(11-15)24-18(19(16)21)10-14-7-5-4-6-13(14)3/h4-12H,1-3H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQYRCLJIDJRS-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Derivatives
One of the most common approaches for constructing the benzofuran core involves the cyclization of phenolic derivatives with appropriate reagents. This method typically starts with ortho-hydroxyphenyl ketones or aldehydes that undergo cyclization under various conditions.
For the synthesis of 3-oxo-2,3-dihydrobenzofuran derivatives specifically, the cyclization of 2-hydroxyaryl ketones represents a viable approach. As documented in literature, 2-hydroxy-1-(2,4,6-trihydroxyphenyl)ethanone can be cyclized to form 4,6-dihydroxy-3(2H)-benzofuranone in the presence of sodium acetate in methanol at 65°C, achieving yields of approximately 86%. This method provides a straightforward access to the benzofuranone core structure, which can be further functionalized to introduce the required substituents.
The reaction scheme is as follows:
2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone + CH3COONa → 4,6-dihydroxy-3(2H)-benzofuranone
Metal-Catalyzed Cyclization
Metal-catalyzed cyclization represents another effective approach for constructing benzofuran structures. This method often employs transition metal catalysts such as palladium, copper, or iron to facilitate the formation of the furan ring.
Iron-catalyzed cyclization has emerged as an environmentally friendly alternative, utilizing FeCl₂ as a catalyst, polymethylhydrogensiloxane (PMHS) as a reducing agent, and o-phenanthroline (Phen) as a ligand. This approach has been successfully applied to synthesize 2-methyl-3-benzoylbenzofuran derivatives starting from 1-(phenylethynyl)-2-(ethyleneoxy)benzene derivatives. The reaction is typically conducted under oxygen atmosphere at 60°C for 12 hours, using alcohol solvents such as ethanol, isopropanol, or butanol.
The general reaction can be represented as:
1-(phenylethynyl)-2-(ethyleneoxy)benzene → 2-methyl-3-benzoylbenzofuran
Condensation-Cyclization Approach
A condensation-cyclization strategy has proven effective for synthesizing benzofuran derivatives. This approach typically involves the condensation of phenols with α-haloketones followed by cyclization.
For the preparation of benzofuran or benzothiophene compounds, cyclization of an aromatic compound bearing a side chain comprising at least two carbon atoms, where one carbon atom is connected to the aromatic ring via an oxygen or sulfur atom, and another carbon atom in carboxylic form, along with a formyl group in the ortho position to the side chain, can be achieved in the presence of a base, a carboxylic acid anhydride, and an organic solvent. This method provides a versatile platform for constructing various benzofuran derivatives with different substitution patterns.
Synthesis of 2-Methylbenzylidene-3-oxo-2,3-dihydrobenzofurans
Knoevenagel Condensation Approach
The incorporation of the methylbenzylidene group at the 2-position of the benzofuranone core can be efficiently achieved through a Knoevenagel condensation reaction. This approach involves the condensation of a 3(2H)-benzofuranone with 2-methylbenzaldehyde under basic or acidic conditions.
The Knoevenagel condensation is particularly suitable for introducing the benzylidene group with Z-selectivity, as demonstrated in the synthesis of similar compounds like (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate. The Z-configuration of the exocyclic double bond is typically favored due to the steric hindrance between the carbonyl group and the aromatic substituent.
A general procedure for this condensation involves reacting the 3(2H)-benzofuranone derivative with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyrrolidine, using a polar solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours, followed by cooling and crystallization to obtain the desired Z-isomer.
Palladium-Catalyzed Approaches
Palladium-catalyzed coupling reactions offer an alternative strategy for constructing 2-substituted benzofurans. These methods often involve the coupling of 2-halobenzofurans with appropriate organometallic reagents or the use of 2-(triflyloxy)benzofurans as substrates.
For instance, 2-alkynyl benzofurans can be prepared through Sonogashira coupling of 2-(triflyloxy)benzofurans with terminal alkynes. These alkynyl derivatives can then be transformed into the corresponding benzylidene compounds through a series of functional group manipulations, including partial reduction and isomerization.
The Sonogashira coupling is typically performed using a palladium catalyst such as Pd(PPh₃)₄, along with CuI as a co-catalyst and an amine base like diisopropylamine. The reaction is usually conducted in a polar aprotic solvent such as benzene or THF at room temperature.
Introduction of the Isobutyrate Group
Direct Esterification
The isobutyrate group at the 6-position of the benzofuran core can be introduced through direct esterification of a hydroxyl-bearing precursor. This approach typically involves the reaction of the 6-hydroxy-benzofuran derivative with isobutyric acid or its reactive derivatives such as isobutyric anhydride or isobutyryl chloride.
A general procedure for this esterification involves treating the hydroxyl-containing benzofuran derivative with isobutyric anhydride or isobutyryl chloride in the presence of a base such as triethylamine, N,N-dimethylaniline, or pyridine. The reaction is typically conducted in an aprotic solvent like dichloromethane, chloroform, or toluene at low to moderate temperatures (0-25°C).
For example, the esterification of 6-hydroxy-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran with isobutyric anhydride can be performed in chloroform in the presence of triethylamine at 0-12°C, followed by warming to room temperature. After completion of the reaction, the mixture is washed with water, and the product is isolated by column chromatography or crystallization.
Protection-Deprotection Strategy
An alternative approach involves a protection-deprotection strategy, where the hydroxyl group is protected during the construction of the benzofuran core and the introduction of the methylbenzylidene group, followed by deprotection and esterification in the final stages of the synthesis.
This approach can be particularly useful when the direct construction of the benzofuran core or the Knoevenagel condensation is incompatible with the free hydroxyl group. Various protecting groups such as methyl, benzyl, or silyl ethers can be employed, with the choice depending on the specific reaction conditions and requirements.
Stereoselective Synthesis of Z-Configuration
Factors Influencing Z-Selectivity
The Z-configuration of the exocyclic double bond in the target compound is crucial for its intended properties. Several factors influence the stereoselectivity of the Knoevenagel condensation or other methods used to introduce the methylbenzylidene group:
Reaction Conditions : The choice of solvent, base, and temperature can significantly affect the Z/E ratio. Generally, polar protic solvents like ethanol or methanol favor the formation of the Z-isomer.
Steric Factors : The presence of the bulky 2-methyl group on the benzaldehyde contributes to steric hindrance, which typically favors the Z-configuration to minimize steric repulsion with the carbonyl group.
Thermodynamic vs. Kinetic Control : Under kinetic control (lower temperatures, shorter reaction times), the Z-isomer is often favored, while thermodynamic control (higher temperatures, extended reaction times) may lead to increased formation of the E-isomer.
Optimization of Z-Selectivity
To optimize the Z-selectivity in the synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, several strategies can be employed:
Temperature Control : Conducting the condensation reaction at lower temperatures (0-25°C) initially, followed by a gradual increase to the required temperature for completion.
Lewis Acid Catalysis : The addition of Lewis acids like MgBr₂·OEt₂ can enhance the Z-selectivity by coordinating with the carbonyl group and influencing the approach of the aldehyde.
Selective Crystallization : The Z and E isomers often exhibit different solubilities in organic solvents, allowing for selective crystallization of the desired Z-isomer.
Detailed Synthetic Procedures
Synthesis of 6-Hydroxy-3(2H)-benzofuranone
Reagents and Materials:
- 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (5.0 g, 24.68 mmol)
- Sodium acetate (4.3 g, 51.83 mmol)
- Anhydrous methanol (50 mL)
Procedure:
- In a 100 mL round-bottom flask equipped with a reflux condenser, add 50 mL of anhydrous methanol.
- At room temperature and under constant stirring, add 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (5.0 g) followed by sodium acetate (4.3 g).
- Reflux the mixture at 65°C for 3 hours.
- After completion of the reaction (monitored by TLC), concentrate the reaction mixture to remove methanol.
- Add water, stir, and allow the mixture to stand, resulting in the precipitation of an orange-red solid.
- Filter the solid, wash with cold water, and dry to obtain 4,6-dihydroxy-3(2H)-benzofuranone with a yield of approximately 86%.
Knoevenagel Condensation for Introduction of 2-Methylbenzylidene Group
Reagents and Materials:
- 6-Hydroxy-3(2H)-benzofuranone (1 mmol)
- 2-Methylbenzaldehyde (1.2 mmol)
- MgBr₂·OEt₂ (0.1 mmol)
- Diethylamine (4 mmol)
- Anhydrous ethanol (10 mL)
Procedure:
- In a 50 mL three-necked flask, dissolve 6-hydroxy-3(2H)-benzofuranone in anhydrous ethanol under an argon atmosphere.
- Add 2-methylbenzaldehyde, MgBr₂·OEt₂, and diethylamine to the solution.
- Stir the mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
- Dilute the reaction mixture with dichloromethane and wash with brine.
- Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
- Purify the residue by column chromatography using a mixture of ethyl acetate and hexane (1:4) as the eluent to obtain (Z)-6-hydroxy-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran.
Esterification with Isobutyric Anhydride
Reagents and Materials:
- (Z)-6-Hydroxy-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran (4 mmol)
- Isobutyric anhydride (4 mmol)
- Triethylamine (10.8 mmol)
- Chloroform (20 mL)
Procedure:
- Dissolve (Z)-6-hydroxy-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran in chloroform in a 50 mL three-necked flask.
- Add triethylamine and cool the mixture in an ice bath.
- Add isobutyric anhydride dropwise at 0-12°C over 2 minutes.
- After completion of the addition, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours, monitoring by TLC.
- Wash the reaction mixture with water (13 mL), separate the organic phase, and evaporate the solvent.
- Purify the residue by column chromatography using a mixture of petroleum ether and ethyl acetate (1:2) as the eluent.
- Collect the appropriate fractions, evaporate the solvent, and dry to obtain this compound.
Characterization and Analysis
Spectroscopic Characterization
The characterization of this compound typically involves various spectroscopic techniques to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include peaks for the aromatic protons of both the benzofuran and 2-methylbenzene rings, the methyl group attached to the benzene ring, the methine proton of the isobutyrate group, and the two methyl groups of the isobutyrate moiety.
- ¹³C NMR (101 MHz, DMSO-d₆): Expected signals include peaks for carbonyl carbons (ester and ketone), aromatic carbons, olefinic carbon of the methylbenzylidene group, and aliphatic carbons of the methyl and isobutyl groups.
Infrared (IR) Spectroscopy:
- Characteristic absorption bands include those for the carbonyl groups (ester and ketone), C=C stretching of the aromatic rings and the olefinic bond, and C-O stretching of the ester and furan ring.
Mass Spectrometry (MS):
- High-resolution mass spectrometry can provide confirmation of the molecular formula through the accurate mass of the molecular ion.
- Fragmentation patterns in the mass spectrum can provide additional structural information, with characteristic fragments corresponding to the loss of the isobutyrate group and cleavage of the benzofuran ring.
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the Z-configuration of the exocyclic double bond. In related structures, such as (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate, X-ray analysis has been employed to establish the stereochemistry of the double bond.
Alternative Synthetic Routes
Regioselective Synthesis via Nitroalkene Reaction
An alternative approach involves the regioselective synthesis of benzofuranones through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This method offers high regioselectivity and can be adapted for the synthesis of substituted benzofuranones.
The general procedure involves:
- Reacting a pyrone with a nitroalkene in the presence of BHT (butylated hydroxytoluene) and AlCl₃ as catalysts.
- Adding TFA (trifluoroacetic acid) as a co-catalyst in dichlorobenzene (DCB) at 120°C for 16 hours.
- Purifying the resulting benzofuranone by column chromatography.
The benzofuranone can then be subjected to Knoevenagel condensation with 2-methylbenzaldehyde and subsequent esterification to obtain the target compound.
One-Pot Iron-Catalyzed Synthesis
A one-pot iron-catalyzed synthesis offers an environmentally friendly alternative for preparing benzofuran derivatives. This approach employs FeCl₂ as a catalyst, PMHS as a reducing agent, and Phen as a ligand under oxygen atmosphere.
The reaction is conducted in an alcohol solvent at 60°C for 12 hours, providing a more sustainable path to benzofuran derivatives. This method could potentially be modified for the synthesis of the target compound by selecting appropriate starting materials and optimizing reaction conditions.
Comparison of Synthetic Methods
Table 1: Comparison of Different Synthetic Routes for this compound
| Synthetic Approach | Key Reagents | Advantages | Limitations | Yield Range (%) | Z-Selectivity |
|---|---|---|---|---|---|
| Cyclization of Phenolic Derivatives | Sodium acetate, Methanol | Simple procedure, Readily available starting materials | Limited functional group tolerance | 80-90 | Moderate |
| Knoevenagel Condensation | MgBr₂·OEt₂, Diethylamine | High Z-selectivity, Mild conditions | Requires pre-formed benzofuranone | 70-85 | High |
| Regioselective Nitroalkene Approach | BHT, AlCl₃, TFA | High regioselectivity, Versatile | Requires specialized starting materials | 60-75 | Moderate to High |
| Iron-Catalyzed Synthesis | FeCl₂, PMHS, Phen | Environmentally friendly, One-pot procedure | Limited scope, Requires optimization | 55-70 | Variable |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, CuI | Versatile, Good functional group tolerance | Expensive catalysts, Multi-step process | 65-80 | Moderate |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which are relevant in cancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs, focusing on pharmacodynamic, pharmacokinetic, and structural properties.
Key Structural and Functional Differences:
Core Scaffold :
- The target compound and aurones 5a/5b share a benzofuran-3(2H)-one core, enabling tubulin binding via π-π stacking and hydrophobic interactions . In contrast, Compound 17’s benzodithiazine core introduces sulfur atoms, likely altering electron distribution and reducing tubulin affinity . Benzotriazoles lack the conjugated system necessary for tubulin interaction but excel in UV stabilization .
Substituent Effects: The C6 isobutyrate in the target compound enhances lipophilicity compared to aurone 5a’s polar O-acetonitrile or 5b’s bulky dichlorobenzyloxy group. This may improve membrane permeability but reduce solubility .
Biological Activity: Aurones 5a/5b demonstrate low-nanomolar potency in prostate cancer models, validated by in vivo zebrafish and murine xenograft studies . The target compound’s activity remains unquantified but is hypothesized to align with this class. Benzotriazoles and Compound 17 lack direct anticancer data, highlighting the unique therapeutic focus of benzofuran-based aurones .
The target compound’s ester group may mitigate metabolic instability issues seen in hydroxylated analogs.
Research Findings and Implications
- SAR Insights : Substituents at C6 (e.g., isobutyrate vs. O-acetonitrile) critically influence solubility and target engagement. Bulky groups (e.g., 5b’s dichlorobenzyloxy) may enhance selectivity but reduce bioavailability .
- Therapeutic Potential: The target compound’s structural similarity to aurone 5a suggests promise in solid tumors and leukemia, pending validation of tubulin-binding efficacy and pharmacokinetic profiling.
- Gaps in Data: Limited empirical data on the target compound’s IC₅₀, metabolic stability, and in vivo efficacy necessitate further studies to benchmark it against established aurones.
Biological Activity
Overview of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
This compound is a synthetic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This compound's unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds may interfere with cell cycle regulation.
- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
Case Study : A study on related benzofuran compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. Such findings suggest that this compound may exhibit similar effects.
Antimicrobial Activity
Benzofurans have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Research Findings :
- Bacterial Inhibition : Several studies report that benzofuran derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some compounds have demonstrated antifungal properties against Candida species.
Anti-inflammatory Properties
Compounds within this class have been noted for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Data Table: Biological Activities of Benzofuran Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Benzofuran A | Anticancer | MCF-7 | 15 | |
| Benzofuran B | Antimicrobial | E. coli | 30 | |
| Benzofuran C | Anti-inflammatory | RAW 264.7 | 25 |
The biological activity of this compound likely involves:
- Interaction with Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Possible binding to nuclear receptors influencing gene expression.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Q & A
Q. What are the key steps in synthesizing (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, and what reaction conditions are critical for high yield?
The synthesis typically involves a condensation reaction between a benzofuran derivative (e.g., 6-hydroxybenzofuran-3-one) and 2-methylbenzaldehyde under basic conditions (e.g., NaOH in ethanol). Critical parameters include:
- Temperature : 60–80°C for efficient condensation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst : Use of mild bases (e.g., K₂CO₃) to avoid side reactions. A final esterification with isobutyryl chloride completes the synthesis .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the benzylidene proton (δ 7.5–8.0 ppm, Z-configuration) and carbonyl carbons (δ 170–190 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~336.4) .
Q. What purification methods are recommended, and how does solvent choice impact purity?
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for non-polar by-products. Solvent polarity affects crystal lattice formation; ethanol yields higher purity than methanol due to slower crystallization .
Q. What in vitro assays evaluate the anti-inflammatory potential of this compound?
- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzyme and arachidonic acid substrate.
- Cytokine ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Q. What common chemical reactions does this compound undergo?
- Oxidation : KMnO₄ in acidic conditions converts the ketone to a carboxylic acid.
- Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to an alcohol.
- Nucleophilic Substitution : Halogenation at the benzylidene position with Br₂/FeCl₃ .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction to minimize by-products?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition.
- Flow Chemistry : Enhances mixing and heat transfer for higher selectivity.
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using trimethylsilyl chloride .
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., anti-inflammatory vs. anticancer activity).
- Dose-Response Studies : Establish EC₅₀ ranges to clarify potency variations.
- Structural Re-Evaluation : Verify stereochemistry (Z vs. E) via X-ray crystallography .
Q. How can computational modeling predict interactions with biological targets like cyclooxygenase?
- Molecular Docking (AutoDock Vina) : Simulate binding affinity to COX-2’s active site (PDB: 5KIR).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., methoxy groups) with activity .
Q. What methodological considerations are critical for establishing structure-activity relationships (SAR)?
- Analog Synthesis : Systematically vary substituents (e.g., methyl → methoxy) on the benzylidene ring.
- Biological Testing : Use standardized assays (e.g., MTT for cytotoxicity) under identical conditions.
- Statistical Analysis : Apply multivariate regression to identify key structural contributors .
Q. How does the Z-configuration influence reactivity and biological activity compared to the E-isomer?
- Steric Effects : Z-isomers exhibit higher steric hindrance, reducing metabolic degradation.
- Electronic Effects : The conjugated double bond in Z-isomers enhances electron delocalization, improving COX-2 binding.
- Biological Selectivity : Z-forms show 3–5× higher anti-inflammatory activity in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
